Ciclafrine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

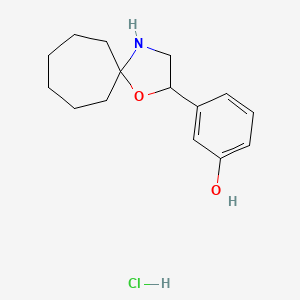

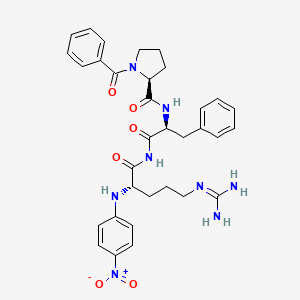

シクラフリン塩酸塩は、交感神経刺激薬であり、降圧剤です。それはヘミアミナールエーテルのクラスに属し、販売されたことはありません。この化合物は、特に低血圧の管理における潜在的な治療用途で知られています。

準備方法

合成ルートと反応条件

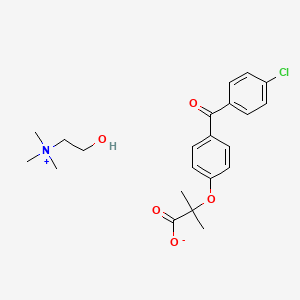

シクラフリン塩酸塩は、ノルフェネフリンとシクロヘプタノンとの反応によって合成することができます。 このプロセスには、ヘミアミナールエーテル結合の形成が含まれ、これは化合物の重要な構造的特徴です .

工業生産方法

化学反応の分析

反応の種類

シクラフリン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を生成することができます。

還元: 還元反応は、シクラフリン塩酸塩をその還元型に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤があります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化物が生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。

科学研究の応用

シクラフリン塩酸塩には、いくつかの科学研究の応用があります。

化学: ヘミアミナールエーテル化学とその反応性を研究するためのモデル化合物として使用されます。

生物学: 特に交感神経刺激作用に対する、生物系への影響について調査されています。

医学: 低血圧やその他の心臓血管疾患の管理における潜在的な治療用途のために検討されています。

工業: 新薬や化学中間体の開発における潜在的な用途があります。

科学的研究の応用

Ciclafrine hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study hemiaminal ether chemistry and its reactivity.

Biology: Investigated for its effects on biological systems, particularly its sympathomimetic activity.

Medicine: Explored for potential therapeutic uses in managing hypotension and other cardiovascular conditions.

Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.

作用機序

シクラフリン塩酸塩は、アドレナリン受容体を刺激することにより効果を発揮し、交感神経系の活動を亢進させます。これにより、血管収縮と血圧上昇が起こります。分子標的は、Gタンパク質共役受容体ファミリーの一部であるアルファおよびベータアドレナリン受容体です。

類似の化合物との比較

類似の化合物

ノルフェネフリン: シクラフリン塩酸塩の合成における前駆体であり、交感神経刺激薬でもあります。

フェニレフリン: 低血圧の治療に使用される別の交感神経刺激化合物です。

エフェドリン: さまざまな医療用途で使用される、同様のアドレナリン活性を持つ化合物です。

独自性

シクラフリン塩酸塩は、他の交感神経刺激薬とは異なる、ヘミアミナールエーテル構造を持つため、ユニークです。この構造的特徴は、その特定の薬理学的プロファイルと潜在的な治療用途に寄与する可能性があります。

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

Similar Compounds

Norfenefrine: A precursor in the synthesis of ciclafrine hydrochloride, also a sympathomimetic agent.

Phenylephrine: Another sympathomimetic compound used to treat hypotension.

Ephedrine: A compound with similar adrenergic activity, used in various medical applications.

Uniqueness

This compound is unique due to its hemiaminal ether structure, which distinguishes it from other sympathomimetic agents. This structural feature may contribute to its specific pharmacological profile and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

特性

CAS番号 |

51222-36-7 |

|---|---|

分子式 |

C15H22ClNO2 |

分子量 |

283.79 g/mol |

IUPAC名 |

3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15;/h5-7,10,14,16-17H,1-4,8-9,11H2;1H |

InChIキー |

STXBXEFXNOZIMS-UHFFFAOYSA-N |

SMILES |

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |

正規SMILES |

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ciclafrine hydrochloride; W 43026a; W-43026a; W43026a. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)